Ethyl 6-bromo-5-oxohexanoate
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Overview
Description
Ethyl 6-bromo-5-oxohexanoate is an organic compound with the molecular formula C8H13BrO3. It is a derivative of hexanoic acid, featuring a bromine atom at the 6th position and a keto group at the 5th position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-bromo-5-oxohexanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 5-oxohexanoate. The reaction typically uses bromine (Br2) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing waste and ensuring the safe handling of bromine .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-oxohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Reduction: Reducing agents such as NaBH4 or LiAlH4 in anhydrous solvents like tetrahydrofuran (THF) are commonly used.
Major Products Formed
Substitution: Formation of ethyl 6-amino-5-oxohexanoate or ethyl 6-thio-5-oxohexanoate.
Reduction: Formation of ethyl 6-bromo-5-hydroxyhexanoate.
Oxidation: Formation of ethyl 6-bromohexanoic acid.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 6-bromo-5-oxohexanoate depends on its application. In chemical reactions, the bromine atom and keto group are key reactive sites. The bromine atom can participate in nucleophilic substitution reactions, while the keto group can undergo reduction or oxidation. These reactions enable the compound to form various derivatives with different properties and functions .
Comparison with Similar Compounds
Ethyl 6-bromo-5-oxohexanoate can be compared with other similar compounds, such as:
Ethyl 6-bromohexanoate: Lacks the keto group, making it less reactive in certain types of reactions.
Ethyl 5-oxohexanoate: Lacks the bromine atom, limiting its use in substitution reactions.
Ethyl 6-bromo-5-hydroxyhexanoate: A reduced form of this compound, with different reactivity and applications.
The uniqueness of this compound lies in its dual functional groups (bromine and keto), which provide versatility in chemical synthesis and research applications .
Properties
Molecular Formula |
C8H13BrO3 |
---|---|
Molecular Weight |
237.09 g/mol |
IUPAC Name |
ethyl 6-bromo-5-oxohexanoate |
InChI |
InChI=1S/C8H13BrO3/c1-2-12-8(11)5-3-4-7(10)6-9/h2-6H2,1H3 |
InChI Key |
IYIPTLSLNPJBTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC(=O)CBr |
Origin of Product |
United States |
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